molecular formula C19H16N6O2S B2559830 N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868969-80-6

N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2559830
CAS No.: 868969-80-6
M. Wt: 392.44
InChI Key: VRLNGAQFQFKHJG-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic chemical reagent designed for research and development purposes. This molecule features a complex heterocyclic structure based on a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold of significant interest in medicinal chemistry due to its similarity to purine bases found in biological systems . The structure is further modified with a 4-methoxyphenyl acetamide moiety and a pyridinyl substituent, which may influence its physicochemical properties and biomolecular interactions. Compounds containing the triazolopyridazine nucleus are frequently investigated for their potential as kinase inhibitors and for various other biomedical applications . As a research chemical, this product is provided For Research Use Only (RUO). It is strictly intended for laboratory investigations and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for handling this compound in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-27-15-4-2-14(3-5-15)21-17(26)12-28-18-7-6-16-22-23-19(25(16)24-18)13-8-10-20-11-9-13/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLNGAQFQFKHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves a multi-step process. One common approach is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active triazolopyridazinones. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or triazolopyridazinyl rings, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: It is being investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Substituent Variations on the Triazolopyridazine Core

The target compound’s pyridin-4-yl substituent distinguishes it from analogs with alternative aryl or heteroaryl groups. For example:

  • N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (): Replaces pyridin-4-yl with 4-chlorophenyl. The acetamidophenyl substituent may introduce hydrogen-bonding interactions absent in the methoxyphenyl variant .

Sulfanyl Linker Modifications

The sulfanyl (-S-) bridge is retained across analogs but differs in adjacent functional groups:

  • 5-(Furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides (): Features a furan-substituted triazole instead of pyridazine. The furan’s oxygen atom may alter electronic properties, while the triazole ring’s smaller size could reduce steric hindrance compared to the triazolopyridazine core .

Heterocyclic Core Replacements

Compounds like imidazo[1,2-b]pyridazines () replace the triazole ring with imidazole, altering the electron distribution and binding affinity.

Pharmacological and Physicochemical Properties

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity/Properties
N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide Triazolopyridazine Pyridin-4-yl, 4-methoxyphenyl Hypothesized kinase inhibition
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide Triazolopyridazine 4-Chlorophenyl, 4-acetamidophenyl Enhanced cytotoxicity (inferred)
5-(Furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides Triazole Furan, acetamide Anti-exudative activity in rats
3-(4-(methylsulfinyl)phenyl)-imidazo[1,2-b]pyridazin-6-amine derivatives Imidazopyridazine Methylsulfinyl, tetrahydrothiopyran Optimized pharmacokinetics

Research Findings and Trends

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound may improve solubility compared to 4-chlorophenyl analogs but could reduce target affinity due to steric or electronic effects .
  • Heterocyclic Core Impact : Triazolopyridazine derivatives generally exhibit stronger π-π interactions than imidazopyridazines, making them more suitable for kinase inhibition .
  • Sulfanyl Bridge Stability : The sulfanyl linker in all analogs resists oxidative metabolism, suggesting a shared advantage in drug design .

Biological Activity

N-(4-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

Compound Overview

The compound is characterized by its unique structure, which includes a triazole moiety fused with pyridazine and a sulfanyl group. This structural complexity is believed to contribute to its diverse biological activities.

Biological Activities

  • Antimicrobial Activity :
    • Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyridine and triazole moieties in this compound may enhance its antimicrobial efficacy.
  • Anticancer Properties :
    • The triazole ring is noted for its role in anticancer drug development. Studies suggest that triazole-based compounds can inhibit cell proliferation in various cancer cell lines . The specific compound may exhibit similar properties due to its structural components that interact with cellular pathways involved in tumor growth.
  • Anti-inflammatory Effects :
    • Triazoles have been reported to possess anti-inflammatory properties. Investigations into similar compounds have demonstrated their ability to reduce inflammation markers in vitro, suggesting a potential therapeutic use in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

Structural FeatureActivity Implication
Triazole Moiety Antimicrobial and anticancer activity due to interaction with biological targets
Pyridine Ring Enhances solubility and bioavailability
Sulfanyl Group May contribute to the modulation of enzymatic activities

Case Studies

  • Antimicrobial Testing : In a study evaluating various triazole derivatives, compounds similar to this compound were tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 0.125 µg/mL for certain derivatives against resistant strains .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that triazole-containing compounds exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM, indicating potential as anticancer agents .

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